molecular formula C11H17N3 B2918657 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane CAS No. 1691745-69-3

3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2918657
CAS No.: 1691745-69-3
M. Wt: 191.278
InChI Key: GFMVBWAPBFJTLW-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a pyrazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 1-methylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The bicyclic octane structure can be introduced through a series of cyclization reactions, often involving the use of strong bases and heat to facilitate the formation of the desired bicyclic framework.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of catalysts to enhance reaction efficiency and selectivity is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the bicyclic structure are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with specific biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Researchers may use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound can be utilized in the development of new industrial chemicals or as a precursor for more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the core structure but have different functional groups attached, leading to variations in their properties and applications.

    Other pyrazole-containing compounds: Compounds such as 1-phenyl-1H-pyrazol-3-ol and 3,5-dimethyl-1H-pyrazole have similar pyrazole rings but differ in their additional structural elements.

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a bicyclic octane structure. This duality provides a distinct set of chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-7-9(6-12-14)8-4-10-2-3-11(5-8)13-10/h6-8,10-11,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMVBWAPBFJTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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